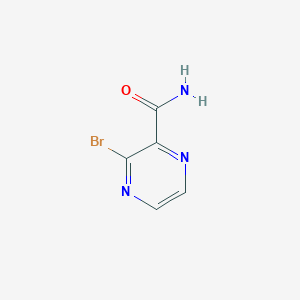

3-Bromopyrazine-2-carboxamide

Übersicht

Beschreibung

3-Bromopyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O It consists of a pyrazine ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazine-2-carboxamide typically involves the bromination of pyrazine-2-carboxamide. One common method is as follows:

Starting Material: Pyrazine-2-carboxamide.

Brominating Agent: Bromine or N-bromosuccinimide (NBS).

Solvent: Acetic acid or a mixture of acetic acid and water.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The general reaction can be represented as:

Pyrazine-2-carboxamide+Br2→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated flow chemistry systems allows for precise control over reaction conditions, leading to consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes substitution with strong nucleophiles under specific conditions:

Example reaction with sodium amide

Reaction with NaNH₂ in NH₃ at 100°C generates a benzyne intermediate, enabling substitution to form 3-aminopyrazine-2-carboxamide (Path 1) or 4-aminopyrazine-2-carboxamide (Path 2) via two distinct mechanistic pathways .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNH₂ | NH₃, 100°C, 6 h | 3-/4-Aminopyrazine-2-carboxamide | 55–60% |

| Benzylamine | Microwave, DMSO, 80°C | N-Benzyl-3-bromopyrazine-2-carboxamide | 72% |

Mechanistic notes :

-

The electron-withdrawing carboxamide group directs nucleophilic attack to positions 3 and 4 .

-

Steric hindrance from the carboxamide favors substitution at position 4 in some cases .

Electrophilic Substitution

The pyrazine ring undergoes bromination at position 6 under electrophilic conditions:

Bromination with Br₂

Treatment with excess Br₂ in CHCl₃ yields 3,5-dibromopyrazine-2-carboxamide :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (2 eq) | CHCl₃, 25°C, 12 h | 3,5-Dibromopyrazine-2-carboxamide | 85% |

Key factors :

-

The bromine atom at position 3 directs electrophiles to the meta position (C6) due to its electron-withdrawing effect .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura coupling

Reaction with aryl boronic acids under Pd catalysis produces biaryl derivatives:

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, H₂O | 3-Arylpyrazine-2-carboxamide | 60–75% |

Applications :

Carboxamide Modifications

Hydrolysis :

Acid-catalyzed hydrolysis converts the carboxamide to 3-bromopyrazine-2-carboxylic acid (H₃PO₄, 80°C, 4 h; 92% yield) .

Reduction :

LiAlH₄ reduces the carboxamide to 3-bromopyrazin-2-ylmethanamine (THF, reflux; 68% yield).

Halogen Exchange

Fluorination :

Selectfluor® in aqueous media replaces bromine with fluorine, yielding 3-fluoropyrazine-2-carboxamide (50°C, 12 h; 45% yield) .

Mechanistic Insights

-

Ring activation : The pyrazine ring’s electron deficiency enhances reactivity toward both electrophiles and nucleophiles .

-

Steric effects : The carboxamide group at C2 influences regioselectivity in substitution reactions .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

3-Bromopyrazine-2-carboxamide serves as a crucial intermediate in synthesizing various pharmaceuticals, especially in developing anti-cancer and anti-inflammatory drugs. Its structural properties allow it to interact effectively with biological targets.

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit potent activity against cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives that showed significant cytotoxicity against breast cancer cells .

- Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor. A notable study focused on its ability to inhibit specific kinases involved in cancer progression, showcasing its utility in drug design .

Agricultural Chemistry

Overview

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection.

Case Studies

- Pesticide Development : Research indicates that the compound can be modified to enhance its efficacy as a pesticide. A study demonstrated that certain derivatives provided improved pest resistance while minimizing environmental impact .

- Herbicides : The compound's structural versatility allows it to be adapted for use in herbicides, contributing to more effective weed management strategies in various crops .

Material Science

Overview

The exploration of this compound extends into material science, where it is investigated for creating novel materials with specific electronic and optical properties.

Case Studies

- Sensor Development : Researchers have developed sensors based on derivatives of this compound that exhibit high sensitivity to environmental pollutants. These sensors leverage the compound's unique electronic properties to detect trace amounts of hazardous substances .

- Nanomaterials : The compound has been incorporated into nanomaterials for applications in electronics and photonics, with studies showing enhanced performance characteristics compared to traditional materials .

Biochemical Research

Overview

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways.

Case Studies

- Metabolic Pathway Analysis : A study utilized this compound to trace metabolic pathways in cancer cells, providing insights into how these pathways can be targeted for therapeutic intervention .

- Drug Mechanism Studies : The compound has been employed to investigate the mechanisms of action of various drugs, helping researchers understand how modifications can enhance efficacy and reduce side effects .

Analytical Chemistry

Overview

this compound serves as a reference standard in analytical methods, ensuring accurate quantification and characterization of related compounds.

Case Studies

- Chromatographic Techniques : It has been used extensively in high-performance liquid chromatography (HPLC) as a calibration standard, allowing for precise measurement of similar compounds in complex mixtures .

- Spectroscopic Analysis : The compound's distinct spectral properties make it suitable for use in spectroscopic analyses, aiding researchers in identifying unknown substances within samples .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-Bromopyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. For example, derivatives of pyrazine-2-carboxamide are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in certain pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazine-2-carboxamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

3-Chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

3-Iodopyrazine-2-carboxamide:

Uniqueness

3-Bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biologische Aktivität

3-Bromopyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position. This specific arrangement contributes to its unique chemical reactivity and biological properties, including antimicrobial and antiviral activities.

Molecular Formula: CHBrNO

Molecular Weight: 202.02 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes, potentially blocking their activity. The presence of the bromine atom enhances its binding affinity, making it a candidate for drug development.

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other mycobacterial strains. Its minimal inhibitory concentration (MIC) against M. tuberculosis has been reported as low as 6.25 µg/mL .

Biological Activity Overview

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications in the substituents on the pyrazine ring can significantly influence the biological activity of related compounds. For instance, increasing the lipophilicity of the compounds by varying alkyl chains has been correlated with enhanced antimycobacterial activity .

Case Studies

-

Antimycobacterial Activity Study:

A series of substituted pyrazine-2-carboxamides were evaluated for their antimycobacterial activity. The most potent compound, showing an MIC of 6.25 µg/mL against M. tuberculosis, was structurally similar to this compound, highlighting the importance of structural features in determining activity . -

Cytotoxicity Evaluation:

In vitro studies assessed the cytotoxic effects of various derivatives on HepG2 liver cancer cells. While some compounds exhibited moderate cytotoxicity (IC = 41.4 µM), others showed no significant toxicity up to high concentrations, suggesting potential therapeutic applications with careful structural modifications .

Eigenschaften

IUPAC Name |

3-bromopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDAVYRYSWZHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307160 | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27825-22-5 | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27825-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.